1-chloro-3-(trifluoromethyl)isoquinoline
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Overview
Description
1-chloro-3-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5ClF3N. It belongs to the family of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-(trifluoromethyl)isoquinoline can be synthesized through various methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Another method includes the direct introduction of fluorine or a trifluoromethyl group onto the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) are used to replace the chlorine atom.
Cross-Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated isoquinolines, while cross-coupling reactions can produce various substituted isoquinolines .
Scientific Research Applications
1-chloro-3-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-chloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-8-(trifluoromethyl)isoquinoline
- 3-trifluoromethyl-5-fluoro-8-chloroquinoline
- 3-chloro-1-fluoroisoquinoline
Uniqueness
1-chloro-3-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
378236-37-4 |
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Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
1-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)5-8(15-9)10(12,13)14/h1-5H |
InChI Key |
GDVFLFZBBQPGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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